molecular formula C11H8N2O B12115260 6-Methoxy-5-quinolinecarbonitrile CAS No. 87299-97-6

6-Methoxy-5-quinolinecarbonitrile

Cat. No.: B12115260
CAS No.: 87299-97-6
M. Wt: 184.19 g/mol
InChI Key: RVHKXKZYVWPOHE-UHFFFAOYSA-N
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Description

6-Methoxy-5-quinolinecarbonitrile is a quinoline derivative characterized by a methoxy group (-OCH₃) at position 6 and a cyano group (-CN) at position 5 on the quinoline ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

87299-97-6

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6-methoxyquinoline-5-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-5-4-10-8(9(11)7-12)3-2-6-13-10/h2-6H,1H3

InChI Key

RVHKXKZYVWPOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group.

Industrial Production Methods: Industrial production of 6-Methoxy-5-quinolinecarbonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-5-carboxylic acid derivative.

    Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinoline-5-carboxylic acid derivatives.

    Reduction: 6-Methoxy-5-quinolineamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-5-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research has shown its potential in the development of anticancer and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between 6-Methoxy-5-quinolinecarbonitrile and related compounds:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
6-Methoxy-5-quinolinecarbonitrile Quinoline -OCH₃ (6), -CN (5) C₁₁H₈N₂O ~184.20 (estimated) Not explicitly listed Potential intermediate for drug synthesis, electronic modulation via -CN
6-Methoxyquinoline Quinoline -OCH₃ (6) C₁₀H₉NO 159.18 [5263-87-6] mp 18–20°C; used in organic synthesis
6-Aminoquinoline-5-carbonitrile Quinoline -NH₂ (6), -CN (5) C₁₀H₇N₃ 169.19 [54398-51-5] Reactivity via -NH₂ for derivatization
6-Chloro-5-methoxy-3-pyridinecarbonitrile Pyridine -Cl (6), -OCH₃ (5), -CN (3) C₇H₅ClN₂O 180.58 [1256835-79-6] Halogenated analog; versatile in cross-coupling reactions
2-Methylquinoline-4-carbonitrile Quinoline -CH₃ (2), -CN (4) C₁₁H₈N₂ 168.20 [29196-15-4] Steric effects from -CH₃ influence regioselectivity

Research Findings and Trends

  • Pharmaceutical Relevance: Quinoline derivatives are explored as kinase inhibitors or antimicrobial agents. The -CN group in 6-Methoxy-5-quinolinecarbonitrile could enhance binding affinity to target proteins compared to non-cyano analogs .
  • Agrochemical Applications: Methoxy and cyano substituents improve photostability and bioavailability in pesticides, as seen in analogs like 6-Chloro-5-methoxy-3-pyridinecarbonitrile .

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